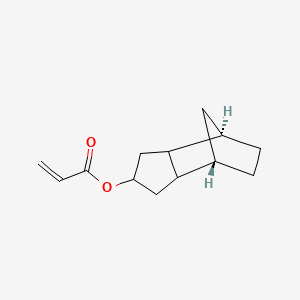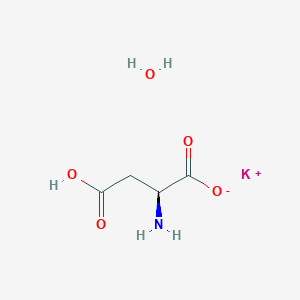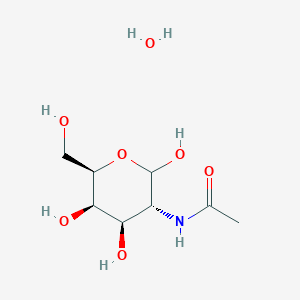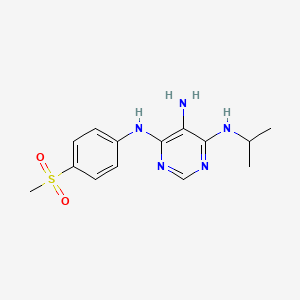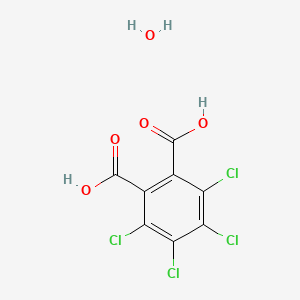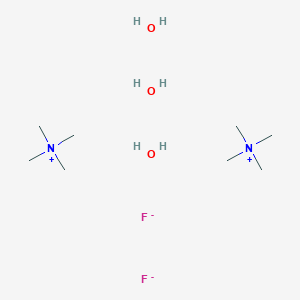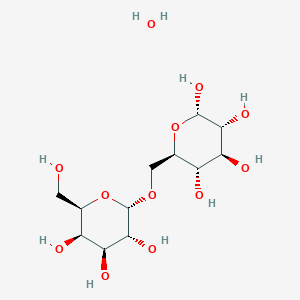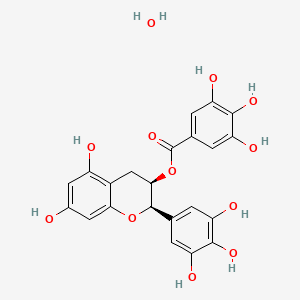
(-)-Epigallocatechin gallate hydrate
Übersicht
Beschreibung
Epigallocatechin gallate is a type of catechin, which is a natural phenol and antioxidant. It is a plant secondary metabolite. It is a member of the class of epigallocatechins that is epigallocatechin in which the phenolic hydroxy group is converted to its gallate ester .
Synthesis Analysis
The synthesis of gallate compounds has been studied . An efficient, green, straightforward, and economical method for synthesizing propyl gallate using potassium hydrogen sulfate, KHSO4, as the heterogeneous acidic catalyst has been developed .Molecular Structure Analysis
The molecular structure of gallate compounds can be determined using various techniques such as X-ray diffraction, spectroscopic methods, and computational methods .Chemical Reactions Analysis
Gallate compounds can undergo various chemical reactions. For example, propyl gallate is quickly hydrolyzed to gallate or, as a side reaction, aminolyzed to gallic acid morpholide .Physical And Chemical Properties Analysis
The physical and chemical properties of hydrates can be determined using various techniques such as thermogravimetric analysis (TGA) and dynamic vapour sorption (DVS) .Wissenschaftliche Forschungsanwendungen
Skin Protection and Hydration : EGCG has been found to improve skin hydration by increasing the expression of natural moisturizing factor-related genes. It also exhibits antioxidant activity, anti-pigmentation properties, and can protect against radical-evoked apoptosis in skin cells. This suggests its potential use in cosmetics for enhancing skin hydration, moisture retention, and reducing wrinkle formation (Kim et al., 2018).
Antioxidant Properties : EGCG has demonstrated significant antiradical properties, showing higher scavenging activity and antioxidant capacity than its enzymatic reaction products. This highlights its role in combating oxidative stress (Battestin et al., 2008).
Protection Against Aging : EGCG offers protective effects against oxidative damage in erythrocytes during aging. It was observed to protect erythrocyte Ca(2+)-ATPase and Na(+)/K(+)-ATPase against oxidative stress, suggesting that a diet rich in catechins like EGCG may help mitigate aging and age-related diseases (Kumar & Maurya, 2014).
Cancer Prevention and Treatment : EGCG exhibits properties that inhibit tumor cell metastasis and angiogenesis, making it a potential candidate for cancer therapeutics. It also shows promise in reversing drug resistance in cancer cells (Aggarwal et al., 2020).
Food-Grade Encapsulation : To improve the bioavailability of EGCG, food-grade encapsulation systems using proteins, carbohydrates, and lipids have been developed. These systems help in delivering EGCG more effectively, enhancing its efficacy in various applications (Shi et al., 2018).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[(2R,3R)-5,7-dihydroxy-2-(3,4,5-trihydroxyphenyl)-3,4-dihydro-2H-chromen-3-yl] 3,4,5-trihydroxybenzoate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18O11.H2O/c23-10-5-12(24)11-7-18(33-22(31)9-3-15(27)20(30)16(28)4-9)21(32-17(11)6-10)8-1-13(25)19(29)14(26)2-8;/h1-6,18,21,23-30H,7H2;1H2/t18-,21-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXQAGKPQXWPYKC-IUFJOMBNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C(=C3)O)O)O)OC(=O)C4=CC(=C(C(=C4)O)O)O.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



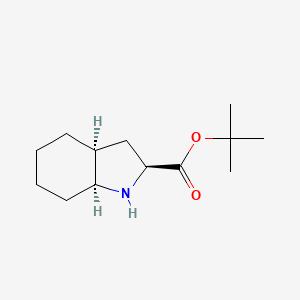
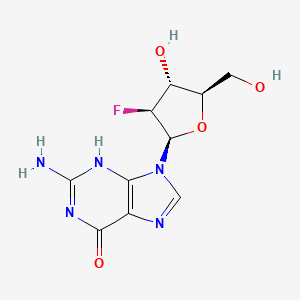
![6-Chloro-1,8a-dihydro-2-methylimidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B8002920.png)

